molecular formula C9H15NOS B1377749 5-Amino-3-(3-thienyl)pentan-1-ol CAS No. 1447966-96-2

5-Amino-3-(3-thienyl)pentan-1-ol

Cat. No. B1377749
M. Wt: 185.29 g/mol
InChI Key: GRQCGUMIMPQIRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(3-thienyl)pentan-1-ol is a chemical compound with the molecular formula C9H15NOS . It is a derivative of 5-Amino-1-pentanol, an amino alcohol with a primary amino group and a primary hydroxy group at the ends of a linear C5-alkanes .


Synthesis Analysis

The synthesis of 5-Amino-1-pentanol, a related compound, involves the complete hydrogenation of furfural (furan-2-aldehyde) which yields tetrahydrofurfuryl alcohol (2-hydroxymethyltetrahydrofuran). This undergoes ring expansion upon dehydration to give dihydropyran. Dihydropyran reacts with ammonia in a reductive amination under ring opening to produce 5-amino-1-pentanol .


Molecular Structure Analysis

The molecular structure of 5-Amino-1-pentanol, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Amino alcohols such as 5-amino-1-pentanol have been studied for their suitability of absorption of carbon dioxide . 5-Amino-1-pentanol dehydrates when heated over ytterbium(III) oxide (Yb 2 O 3) to give 4-penten-1-amine .

Scientific Research Applications

HIV-Protease Assay Development

5-Amino-3-(3-thienyl)pentan-1-ol has been utilized in the development of HIV-protease assays. A study by Badalassi et al. (2002) explored the synthesis of oligopeptides that serve as chromogenic protease substrates, enabling the detection of HIV-protease activity. This approach is significant for advancing HIV research and potential treatments (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Catalytic Dehydration Research

Ohta, Yamada, and Sato (2016) investigated the vapor-phase catalytic dehydration of 5-amino-1-pentanol, a compound related to 5-Amino-3-(3-thienyl)pentan-1-ol, over various oxide catalysts, including rare earth oxides. This research provides insight into the catalytic properties and potential applications in chemical synthesis processes (Ohta, Yamada, & Sato, 2016).

Antimicrobial Properties

Dzhafarov et al. (2010) explored the synthesis of new 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, closely related to 5-Amino-3-(3-thienyl)pentan-1-ol. These compounds were tested as antimicrobial additives, indicating potential applications in the development of new antiseptics and additives for lubricating oils (Dzhafarov, Mamedbeili, Kyazimova, Gasanov, & Suleimanova, 2010).

Synthesis of Functional Tripodal Ligands

Kodadi et al. (2008) synthesized new tripodal ligands, including a derivative of 5-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)pentan-1-ol, for catalytic oxidative activities. This research aids in understanding the chemical properties and potential applications of these compounds in catalysis (Kodadi, Malek, Touzani, & Ramdani, 2008).

Non-Aqueous Synthesis Processes

Rawalpally et al. (2009) developed a nonaqueous process for synthesizing 3-amino-pentan-1,5-diol, demonstrating the potential for efficient and green synthesis methods for compounds related to 5-Amino-3-(3-thienyl)pentan-1-ol (Rawalpally, Ji, Cleary, & Edwards, 2009).

Schiff Base Organotin(IV) Complexes

Basu Baul et al. (2009) studied amino acetate functionalized Schiff base organotin(IV) complexes as potential anticancer drugs. These complexes, related to 5-Amino-3-(3-thienyl)pentan-1-ol, were tested against various human tumor cell lines, providing insights into novel anticancer treatments (Basu Baul, Basu, Vos, & Linden, 2009).

Future Directions

5-Amino-1-pentanol may become increasingly important in the future as a building block for biodegradable polyesteramides and as a starting material for valerolactam — the monomer for polyamides . It’s worth noting that thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .

properties

IUPAC Name

5-amino-3-thiophen-3-ylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c10-4-1-8(2-5-11)9-3-6-12-7-9/h3,6-8,11H,1-2,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQCGUMIMPQIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CCN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-(3-thienyl)pentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-3-(3-thienyl)pentan-1-ol
Reactant of Route 2
5-Amino-3-(3-thienyl)pentan-1-ol
Reactant of Route 3
5-Amino-3-(3-thienyl)pentan-1-ol
Reactant of Route 4
5-Amino-3-(3-thienyl)pentan-1-ol
Reactant of Route 5
5-Amino-3-(3-thienyl)pentan-1-ol
Reactant of Route 6
5-Amino-3-(3-thienyl)pentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.